4-((2-(2-Oxo-2-(phenylamino)acetyl)hydrazono)methyl)phenyl 4-ethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{(E)-[2-(2-anilino-2-oxoacetyl)hydrazono]methyl}phenyl 4-ethoxybenzoate is a complex organic compound with the molecular formula C31H32N4O6 This compound is known for its unique structure, which includes both hydrazone and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[2-(2-anilino-2-oxoacetyl)hydrazono]methyl}phenyl 4-ethoxybenzoate typically involves a multi-step process. One common method includes the reaction of 4-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-{(E)-[2-(2-anilino-2-oxoacetyl)hydrazono]methyl}phenol in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-{(E)-[2-(2-anilino-2-oxoacetyl)hydrazono]methyl}phenyl 4-ethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or alcohols in the presence of a base like pyridine.
Major Products
Oxidation: The major products are typically carboxylic acids or ketones.
Reduction: The major products are alcohols or amines.
Substitution: The major products are substituted esters or amides.
Scientific Research Applications
4-{(E)-[2-(2-anilino-2-oxoacetyl)hydrazono]methyl}phenyl 4-ethoxybenzoate has been explored for various scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-{(E)-[2-(2-anilino-2-oxoacetyl)hydrazono]methyl}phenyl 4-ethoxybenzoate involves its interaction with specific molecular targets. The hydrazone group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The ester group can undergo hydrolysis, releasing the active hydrazone moiety, which can then interact with cellular targets.
Comparison with Similar Compounds
Similar Compounds
- 4-{(E)-[2-(2-{2-[(4-chloroanilino)carbonyl]anilino}-2-oxoacetyl)hydrazono]methyl}phenyl 4-methoxybenzoate
- 4-{(E)-[2-(2-{2-[(4-bromoanilino)carbonyl]anilino}-2-oxoacetyl)hydrazono]methyl}phenyl 4-propoxybenzoate
- 4-{(E)-[2-(2-{2-[(4-iodoanilino)carbonyl]anilino}-2-oxoacetyl)hydrazono]methyl}phenyl 4-butoxybenzoate
Uniqueness
4-{(E)-[2-(2-anilino-2-oxoacetyl)hydrazono]methyl}phenyl 4-ethoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various research applications.
Properties
CAS No. |
769156-42-5 |
---|---|
Molecular Formula |
C24H21N3O5 |
Molecular Weight |
431.4 g/mol |
IUPAC Name |
[4-[(E)-[(2-anilino-2-oxoacetyl)hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate |
InChI |
InChI=1S/C24H21N3O5/c1-2-31-20-14-10-18(11-15-20)24(30)32-21-12-8-17(9-13-21)16-25-27-23(29)22(28)26-19-6-4-3-5-7-19/h3-16H,2H2,1H3,(H,26,28)(H,27,29)/b25-16+ |
InChI Key |
DERCJXQGWGYEFJ-PCLIKHOPSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C(=O)NC3=CC=CC=C3 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.